molecular formula C10H13N3O B11728293 N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11728293
M. Wt: 191.23 g/mol
InChI Key: DPLUHIRQIBRDFZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of furan-2-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the products are purified by crystallization or flash chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. The choice of solvents, temperature, and reaction time are critical factors in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol.

Scientific Research Applications

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity. These complexes can interact with biomolecules such as proteins and enzymes, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-8-6-12-13(2)10(8)11-7-9-4-3-5-14-9/h3-6,11H,7H2,1-2H3

InChI Key

DPLUHIRQIBRDFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=CO2

Origin of Product

United States

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